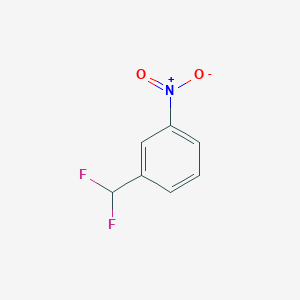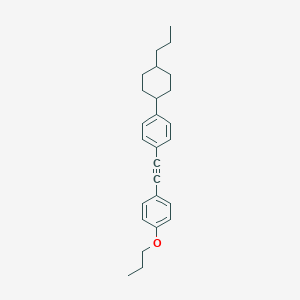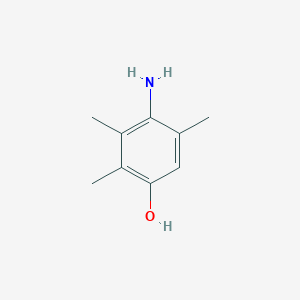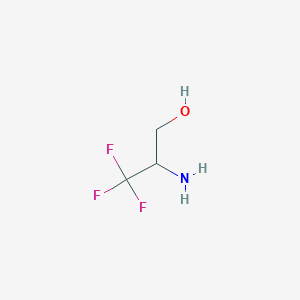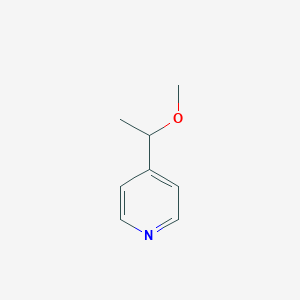
Prednisolone 21-propionate
Übersicht
Beschreibung
Prednisolone 21-propionate is a derivative of prednisolone . Prednisolone is a synthetic oral corticosteroid that reduces inflammatory mediators via an intracellular action involving reduced transcription of inflammatory mediators .
Synthesis Analysis
The microbial transformation of prednisolone was carried out to obtain more bioactive prednisolone derivatives . The conversion of prednisolone to 20β-hydroxy prednisolone by Streptomyces roseochromogenes TS79 was different from a previous study on the microbial transformation of steroid by this organism .
Molecular Structure Analysis
The molecular formula of Prednisolone 21-propionate is C24H32O6 . The average mass is 416.507 Da and the monoisotopic mass is 416.219879 Da .
Chemical Reactions Analysis
Prednisolone can be reversibly metabolized to prednisone which is then metabolized to various compounds . Porter and Silber’s colorimetric method, which was originally designed to measure cortisone and related corticosteroids, has been adapted to measure prednisolone .
Wissenschaftliche Forschungsanwendungen
Enhanced Glucocorticoid Activity
Prednisolone 21-propionate, like its analogues prednisone and prednisolone, exhibits enhanced glucocorticosteroid activity. This activity is up to five times that of cortisone, with the added benefit of reduced mineralocorticoid activity, which is crucial in reducing side effects such as salt and water retention .
Pathological Scar Prevention and Treatment
In the field of dermatology, particularly in the prevention and treatment of pathological scars, corticosteroids like Prednisolone 21-propionate are instrumental. They are effective in inducing scar regression and improving symptoms such as pruritus and pain. The transdermal delivery of corticosteroids is a promising non-invasive method for scar treatment .
Metabolic Inactivation
Prednisolone 21-propionate undergoes metabolic inactivation, where the 21-O-acyl group is first metabolized to the active 21-OH analogue. This process is followed by hydrolysis of the 16-methoxycarbonyl to afford the inactive carboxylic acid metabolite, which is an important consideration in pharmacokinetics .
Anti-Inflammatory Applications
The anti-inflammatory properties of Prednisolone 21-propionate make it a candidate for treating conditions like anterior uveitis. Its efficacy in reducing inflammation is compared favorably to other corticosteroids, such as prednisolone acetate .
Veterinary Medicine
Prednisolone 21-propionate has been investigated for veterinary applications. Its structural modifications, such as A-ring unsaturation and fluorination, enhance its anti-inflammatory activity, making it suitable for treating inflammatory conditions in animals .
Ophthalmology
In ophthalmology, Prednisolone 21-propionate derivatives, due to their potent anti-inflammatory effects, are used in the treatment of eye conditions like uveitis. Difluprednate, a derivative, is noted for its favorable comparison to prednisolone acetate in treating anterior uveitis .
Wirkmechanismus
Target of Action
Prednisolone 21-propionate, like its parent compound prednisolone, primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding of glucocorticoid hormones, which are a class of corticosteroids . The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .
Mode of Action
The mode of action of prednisolone 21-propionate involves binding to the glucocorticoid receptor, which inhibits pro-inflammatory signals and promotes anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
The primary biochemical pathway affected by prednisolone 21-propionate is the arachidonic acid (AA) pathway . The anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin synthesis in this pathway . This results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Pharmacokinetics
The pharmacokinetics of prednisolone 21-propionate are likely to be similar to those of prednisolone. Prednisolone exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured . Prednisolone has a short duration of action as the half-life is 2-4 hours .
Result of Action
The molecular and cellular effects of prednisolone 21-propionate’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, it reduces inflammation and suppresses the immune response . This makes it useful in treating a variety of conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .
Safety and Hazards
Zukünftige Richtungen
Prednisolone is a corticosteroid that may be used to reduce inflammation and calm down an overactive immune system . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells .
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h7,9,11,16-18,21,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJGQLUNABFGGK-RPPPWEFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone 21-propionate | |
CAS RN |
5740-62-5 | |
| Record name | Prednisolone 21-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005740625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREDNISOLONE 21-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK806FF9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)


